molecular formula C16H13BrN2OS B2613789 (E)-4-bromo-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865543-95-9

(E)-4-bromo-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2613789
CAS No.: 865543-95-9
M. Wt: 361.26
InChI Key: LOCGSEWSKLPZLM-FBMGVBCBSA-N
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Description

(E)-4-bromo-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have shown inhibitory potency against M. tuberculosis .

Mode of Action

tuberculosis

Biochemical Pathways

tuberculosis , suggesting that they may affect the biochemical pathways related to the growth and survival of this bacterium.

Result of Action

tuberculosis , suggesting that they may have a bacteriostatic or bactericidal effect on this organism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-bromo-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves a multi-step process. One common method starts with the preparation of 3,4-dimethylbenzo[d]thiazol-2-amine through the reaction of 3,4-dimethylaniline, potassium thiocyanate, and bromine . This intermediate is then acetylated with chloroacetyl chloride to form 2-chloro-N-(3,4-dimethylbenzo[d]thiazol-2-yl)acetamide . The final step involves the reaction of this intermediate with 4-bromobenzoyl chloride under basic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. Multi-component reactions (MCRs) are often employed in industrial settings due to their economic and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

(E)-4-bromo-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

(E)-4-bromo-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the bromine atom and the dimethylbenzo[d]thiazolylidene moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-bromo-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2OS/c1-10-4-3-5-13-14(10)19(2)16(21-13)18-15(20)11-6-8-12(17)9-7-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCGSEWSKLPZLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)Br)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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